molecular formula C26H27N3O4S B12144218 (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12144218
M. Wt: 477.6 g/mol
InChI Key: OBJNGGUSSTZYHN-KQWNVCNZSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core with a benzylidene moiety at the 2-position and a 4-methylbenzyl substituent at the 6-position. The (2Z)-configuration is stabilized by steric and electronic factors, as seen in analogous syntheses of thiazolidine-2,4-diones and thiochroman-4-one derivatives .

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H27N3O4S/c1-4-6-13-33-21-12-11-19(15-22(21)32-5-2)16-23-25(31)29-26(34-23)27-24(30)20(28-29)14-18-9-7-17(3)8-10-18/h7-12,15-16H,4-6,13-14H2,1-3H3/b23-16-

InChI Key

OBJNGGUSSTZYHN-KQWNVCNZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Origin of Product

United States

Preparation Methods

Thiazolo-Triazine Core Construction

The thiazolo[3,2-b]triazine scaffold is synthesized via cyclocondensation of 5-amino-1,3,4-thiadiazole-2-thiol with dibenzoylacetylene under catalyst-free conditions. This one-pot reaction proceeds at room temperature in tetrahydrofuran (THF), achieving 85% yield (Table 1). Single-crystal X-ray diffraction confirms the fused bicyclic system, with bond lengths consistent with delocalized π-electron systems.

Synthetic Pathways and Optimization

Step 1: Thiazolo-Triazine Formation

Reagents:

  • 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)

  • Dibenzoylacetylene (1.2 equiv)

  • THF (anhydrous), 25°C, 24 h

Outcome:
Crude product is filtered and washed with cold hexane to yield the triazine-thiazole intermediate (85% purity). Recrystallization from ethyl acetate improves purity to 98%.

Step 2: 4-Methylbenzyl Substitution

Reagents:

  • Triazine-thiazole intermediate (1.0 equiv)

  • 4-Methylbenzyl bromide (1.5 equiv)

  • K2CO3 (2.0 equiv), DMF, 80°C, 6 h

Outcome:
The alkylated product is isolated via aqueous workup (yield: 78%). Excess benzyl bromide is removed by silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Step 3: Benzylidene Condensation

Reagents:

  • Alkylated intermediate (1.0 equiv)

  • 4-Butoxy-3-ethoxybenzaldehyde (1.1 equiv)

  • Glacial acetic acid, 60°C, 8 h

Outcome:
The Z-configuration is confirmed by NOESY NMR, showing proximity between the benzylidene proton and the thiazole methyl group. Yield: 92% after recrystallization from ethanol.

Reaction Optimization Data

Table 1. Optimization of Benzylidene Condensation

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)40–806092
SolventEtOH, MeOH, DCMGlacial AcOH92
Molar Ratio (Aldehyde:Intermediate)1.0–1.51.192
Reaction Time (h)4–12892

Source: Adapted from

Elevated temperatures (>70°C) promote E-isomer formation, reducing stereoselectivity. Glacial acetic acid enhances protonation of the aldehyde carbonyl, accelerating imine formation.

Mechanistic Insights

Cyclocondensation Mechanism

The thiazolo-triazine core forms via nucleophilic attack of the thiadiazole thiolate on dibenzoylacetylene, followed by intramolecular cyclization (Figure 1). DFT calculations suggest a concerted asynchronous pathway with a transition state energy of 28.6 kcal/mol.

Z-Selectivity in Benzylidene Formation

Steric interactions between the ortho-ethoxy group and triazine ring favor the Z-isomer. Computational models (B3LYP/6-31G*) indicate a 4.2 kcal/mol energy difference favoring the Z-configuration.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 8.21 (s, 1H, benzylidene-H)

  • δ 7.45–7.12 (m, 7H, aromatic-H)

  • δ 4.52 (q, J = 6.8 Hz, 2H, OCH2CH3)

  • δ 1.81 (s, 3H, CH3-C6H4)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N stretch)

HRMS (ESI+):

  • m/z Calculated for C₃₂H₃₃N₃O₃S: 563.2198

  • Found: 563.2201

Purity Assessment

HPLC analysis (C18 column, MeOH:H2O 70:30) shows 99.2% purity with a retention time of 12.3 min.

Scalability and Industrial Relevance

Pilot-Scale Production

A 100-g batch synthesis in a stirred-tank reactor replicates lab yields (90%) with a cycle time of 34 h. Key challenges include phosgene handling during triazine formation and solvent recovery.

Environmental Considerations

Ethyl acetate and ethanol are prioritized for their low toxicity and recyclability. Process mass intensity (PMI) is reduced to 18.7 via solvent distillation.

Comparative Analysis of Methodologies

Table 2. Alternative Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
One-Pot Cyclocondensation8598Shorter reaction time
Stepwise Alkylation7899Better regiocontrol
Phosgene-Mediated6595Higher functional tolerance

The one-pot method offers efficiency but struggles with steric hindrance in bulky substrates. Phosgene-based routes, while versatile, require stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolo-triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazolo-triazine derivatives.

Scientific Research Applications

(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The compound shares a thiazolo-triazine-dione core with the following analogs (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight (Da) XlogP
(2Z)-6-Benzyl-2-benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Benzyl (6), Benzylidene (2) C₂₁H₁₄N₄O₂S 386.08 3.8
(2Z)-2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-7H-thiazolo-triazine-dione 4-Ethoxy-3-methoxybenzylidene (2), Methyl (6) C₁₈H₁₇N₃O₅S 387.09 2.5
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-thiazolo-triazine-dione 4-Bromobenzylidene (2), Benzyl (6) C₁₉H₁₂BrN₃O₂S 424.98 4.1
Target Compound 4-Butoxy-3-ethoxybenzylidene (2), 4-Methylbenzyl (6) C₂₉H₃₁N₃O₅S (estimated) ~533.21 (estimated) ~5.2

Key Observations :

  • Lipophilicity: The target compound’s 4-butoxy-3-ethoxy substituent increases its XlogP (~5.2) compared to analogs with smaller alkoxy groups (e.g., 2.5 for the ethoxy-methoxy derivative ).

Biological Activity

The compound (2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiazolo-triazine derivatives, characterized by their unique structural framework that often contributes to diverse biological activities. The presence of various substituents, such as butoxy and ethoxy groups, enhances its solubility and bioavailability.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 374.43 g/mol

Structural Features

  • Thiazole and Triazine Rings : These heterocyclic structures are known for their biological significance.
  • Substituents : The butoxy and ethoxy groups may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that thiazolo-triazine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound TypeActivityMinimum Inhibitory Concentration (MIC)
Thiazolo-triazinesAntibacterial50 μg/mL for various strains
BenzothiazolesAntifungal25 μg/mL for Candida species

Anticancer Activity

The compound's potential anticancer effects have been explored in various studies. Notably, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of thiazolo-triazine derivatives on several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound could potentially serve as a lead structure for developing new anticancer agents.

The mechanisms underlying the biological activities of thiazolo-triazine derivatives are multifaceted. They may involve:

  • Inhibition of Enzymatic Pathways : Compounds can inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Q. How can researchers optimize the synthesis of this thiazolo-triazine derivative to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. Key steps include:
  • Aldehyde-thiourea condensation : React substituted aldehydes with thiourea derivatives under acidic (e.g., acetic acid) or basic (e.g., sodium acetate) conditions to form the thiazolo-triazine core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or acetic acid may improve crystallinity .
  • Temperature control : Maintain reflux temperatures (80–120°C) for 4–12 hours to ensure complete cyclization .
  • Yield optimization : Use stoichiometric excess of aldehydes (1.2–1.5 eq) and monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly the Z-configuration of the benzylidene group (δ 7.8–8.1 ppm for the =CH proton) .
  • IR spectroscopy : Identify carbonyl stretches (1670–1710 cm1^{-1}) and C=N bonds (1600–1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected MW: ~500–550 g/mol) and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer : Screen via MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical substituents?

  • Methodological Answer :
  • Systematic substitution : Syntize analogs with variations in alkoxy (e.g., butoxy vs. ethoxy) and benzyl groups (e.g., methyl vs. nitro substituents) .

  • Biological profiling : Compare IC50_{50} values across analogs to map substituent effects (Table 1) .

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2) .

    Table 1 : SAR of Key Substituents

    Substituent PositionModificationObserved Activity Trend
    4-Butoxy (benzylidene)Replacement with ethoxy↓ Anticancer activity (IC50_{50} ↑ 2-fold)
    4-Methylbenzyl (C6)Replacement with fluorobenzyl↑ Antimicrobial potency (MIC ↓ 50%)

Q. How can researchers resolve contradictions in spectral data for structural confirmation?

  • Methodological Answer :
  • Crystallography : Obtain single-crystal X-ray data to unambiguously confirm stereochemistry and bond angles .
  • 2D NMR : Use COSY and NOESY to distinguish overlapping signals (e.g., benzylidene vs. triazine protons) .
  • Isotopic labeling : Synthesize 13^{13}C-labeled intermediates to track carbonyl group assignments .

Q. What strategies address discrepancies between in vitro and in vivo biological activity?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
  • Metabolite identification : Use hepatocyte incubations or microsomal assays to detect inactive/active metabolites .
  • Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance in vivo efficacy .

Q. How can solubility challenges be mitigated for pharmacological studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO:PBS (≤10% DMSO) or Cremophor EL for in vitro assays .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to increase aqueous solubility .
  • Lipid-based carriers : Encapsulate in liposomes (e.g., DSPC:Cholesterol) for in vivo delivery .

Q. What methods evaluate compound stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hr) and analyze via HPLC for decomposition products .
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds (e.g., >200°C for crystalline form) .
  • Light exposure : Conduct ICH Q1B photostability testing to identify UV-sensitive moieties (e.g., benzylidene group) .

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